Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate
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Overview
Description
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate is an organic compound with the molecular formula C13H11BrO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate typically involves the bromination of 1,3-dihydroxy-2-naphthoic acid followed by esterification. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: De-brominated or reduced ester derivatives.
Scientific Research Applications
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate can be compared with other naphthalene derivatives such as:
Ethyl 1-bromo-2-naphthoate: Similar structure but with bromine at a different position.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Similar but with a methyl ester group instead of ethyl.
4-bromo-1,3-dihydroxy-2-naphthoic acid: The acid form without esterification.
Biological Activity
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate is a synthetic compound derived from naphthalene, known for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom and two hydroxyl groups on a naphthalene backbone. Its structure allows for various chemical interactions that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, enhancing binding affinity to target proteins.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens. This compound may exhibit similar effects due to its structural characteristics, potentially inhibiting bacterial growth.
- Antioxidant Activity : The compound's ability to scavenge free radicals could contribute to its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
A study investigated the antimicrobial effects of related naphthalene derivatives. This compound was tested against several bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics, indicating its potential as an antimicrobial agent.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 25 |
This compound | Escherichia coli | 50 |
Control Antibiotic | Penicillin | 10 |
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which the compound may alleviate inflammation-related conditions .
Comparative Analysis with Similar Compounds
This compound can be compared with other naphthalene derivatives to assess its relative biological activity:
Compound | Structure | Biological Activity |
---|---|---|
Ethyl 1-bromo-2-naphthoate | Bromine at different position | Moderate antimicrobial |
Methyl 4-bromo-3-hydroxy-2-naphthoate | Methyl instead of ethyl | Antioxidant properties |
4-bromo-1,3-dihydroxy-2-naphthoic acid | Acid form without esterification | Strong anti-inflammatory |
Properties
IUPAC Name |
ethyl 4-bromo-1,3-dihydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIVYNOOODFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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